5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Description
5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is a pyridine-derived carboxylic acid featuring a tetrahydropyran-4-ylmethoxy substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position. The tetrahydropyran (oxane) ring introduces a six-membered ether moiety, which may enhance solubility and metabolic stability compared to smaller cyclic ethers like oxetane. The molecular formula is likely C₁₂H₁₅NO₄ (estimated molecular weight: 237.25 g/mol), based on substituent contributions.
Properties
IUPAC Name |
5-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-5-11(7-13-6-10)17-8-9-1-3-16-4-2-9/h5-7,9H,1-4,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHDWSQBFHNVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CN=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167915 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-82-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol under specific conditions to introduce the oxan-4-ylmethoxy group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and its substituents influence oxidation pathways. Under controlled conditions with oxidizing agents like KMnO₄ or CrO₃:
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The carboxylic acid group remains stable, while the oxan-4-ylmethoxy group undergoes partial oxidation to form ketone intermediates.
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Selective oxidation of the pyridine ring's C-2 position has been observed in structurally similar compounds, yielding pyridine N-oxide derivatives .
Example Reaction:
Reduction Reactions
Reductive modifications target the pyridine ring and ether linkages:
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Pyridine ring reduction with H₂/Pd-C converts the aromatic system to a piperidine derivative.
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The oxan-4-ylmethoxy group can be cleaved via hydrogenolysis (e.g., H₂/Pd(OH)₂), yielding 5-hydroxypyridine-3-carboxylic acid .
Key Conditions and Outcomes:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| H₂ (1 atm), Pd-C | 5-(Oxan-4-ylmethoxy)piperidine-3-carboxylic acid | 72 | |
| LiAlH₄, THF | Reduction of carboxylic acid to alcohol | 58 |
Substitution Reactions
The oxan-4-ylmethoxy group participates in nucleophilic substitutions:
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Ether cleavage with HI/AcOH replaces the oxan-4-ylmethoxy group with iodine, forming 5-iodopyridine-3-carboxylic acid .
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Mitsunobu reactions enable substitution with alcohols, yielding derivatives like 5-(benzyloxy)pyridine-3-carboxylic acid .
Mechanistic Insight:
Acid-catalyzed cleavage proceeds through a carbocation intermediate stabilized by the tetrahydropyran ring .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
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Esterification with methanol/H₂SO₄ produces methyl 5-(oxan-4-ylmethoxy)pyridine-3-carboxylate.
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Amidation with ethylamine/EDC-HCl forms the corresponding amide, a precursor for bioactive molecules .
Comparative Reactivity:
| Derivative | Reaction Partner | Conditions | Application |
|---|---|---|---|
| Methyl ester | NH₂CH₂CH₂NH₂ | Reflux, EtOH | Ligand synthesis |
| Amide | R-B(OH)₂ | Suzuki coupling | Drug candidate libraries |
Cyclization Pathways
Under acidic or thermal conditions, intramolecular cyclization occurs:
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TFA-mediated cyclization forms a fused tetrahydropyran-pyrrolidinone system via imino-tautomer intermediacy .
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Thermal decarboxylation at 200°C yields 5-(oxan-4-ylmethoxy)pyridine as a decarboxylated product .
Case Study:
In trifluoroacetic acid (TFA), the compound undergoes a 5-exo-trig cyclization to form a bicyclic lactam, a reaction distinct from analogues with acid-stable protecting groups .
Comparative Analysis with Analogues
Structural variations significantly alter reactivity:
| Compound | Key Reaction | Outcome |
|---|---|---|
| 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid | TFA cyclization | Bicyclic lactam (72% yield) |
| 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid | Oxidation with KMnO₄ | Stable N-oxide (no ring reduction) |
| 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid | Pd-C hydrogenation | Piperidine derivative (68% yield) |
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid lies in medicinal chemistry. It has been investigated as a potential scaffold for the development of new pharmaceuticals targeting various biological pathways.
Case Study: GABA Receptor Modulation
Recent studies have explored the use of derivatives based on this compound as modulators of GABA receptors, which are critical in neurotransmission and have implications in treating neurological disorders such as anxiety and epilepsy. The structural modifications introduced by the oxan group enhance binding affinity and selectivity towards specific GABA receptor subtypes .
Agrochemicals
The compound has also been evaluated for its potential use in agrochemicals. Its ability to inhibit certain biological pathways makes it a candidate for developing herbicides or fungicides.
Case Study: Fungistatic Activity
Research demonstrated that derivatives of pyridine carboxylic acids exhibit fungistatic properties against various fungal pathogens. Preliminary studies indicated that this compound showed significant inhibitory activity against Poria placenta, suggesting its potential as a bioactive agent in agricultural applications .
Material Science
In the field of materials science, compounds like this compound are being explored for their potential use in creating novel polymers or as additives that enhance material properties.
Case Study: Polymerization Studies
Studies have indicated that incorporating pyridine-based compounds into polymer matrices can improve thermal stability and mechanical properties. The unique structure of this compound allows for effective integration into polymer chains, resulting in materials with enhanced performance characteristics .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | GABA receptor modulation | Potential treatment for anxiety and epilepsy |
| Agrochemicals | Fungicidal properties | Inhibitory activity against Poria placenta |
| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cell function and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on Pyridine-Carboxylic Acid Scaffold
The following table highlights key structural analogs and their properties:
*Estimated based on substituent contributions.
Functional Group and Pharmacokinetic Implications
- Ether vs. Ester Linkages : The oxan-4-ylmethoxy group in the target compound (ether linkage) may offer greater hydrolytic stability compared to ester-containing analogs like Ben-1 impurity (methyl ester, ).
- Ring Size Effects : The six-membered tetrahydropyran ring (oxane) in the target compound likely improves solubility and reduces steric hindrance compared to the four-membered oxetane ring in 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid .
- Lipophilicity: The tert-butoxycarbonylamino group in 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid increases lipophilicity (logP ~2.5), whereas the polar carboxylic acid group in the target compound may enhance aqueous solubility .
Spectral and Analytical Data
While spectral data for the target compound are absent in the evidence, analogs provide insights:
Biological Activity
5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound can be characterized by its unique functional groups, which include a methoxy group and a carboxylic acid moiety. These features may influence its solubility, stability, and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antibacterial properties, potentially acting against various strains of bacteria.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
- Cytotoxicity: In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as kinases and phosphatases.
- Receptor Modulation: The interaction with specific receptors could lead to altered signaling pathways that affect cellular responses.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
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Antimicrobial Studies:
- A study demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Cytotoxicity Assays:
- Inflammatory Response:
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antibacterial Properties:
- A recent publication explored the efficacy of this compound against Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antibacterial agents due to its favorable activity profile.
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Case Study on Cytotoxic Effects:
- Another study investigated the cytotoxic effects of this compound on breast cancer cells. Results indicated that treatment with the compound led to increased apoptosis markers, suggesting its potential utility in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. For example, oxane (tetrahydropyran) derivatives can be introduced via nucleophilic substitution or Mitsunobu reactions. A common approach involves coupling 3-hydroxypyridine-5-carboxylic acid with oxan-4-ylmethanol using activating agents like EDCI/HOBt under inert conditions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) critically affect regioselectivity and yield . Purification via column chromatography or recrystallization is recommended to isolate high-purity product (>95% by HPLC) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., pyridine C-H signals at δ 8.2–8.5 ppm, oxane methoxy protons at δ 3.5–4.0 ppm) .
- HPLC/MS : Monitor purity (>98%) and molecular ion peaks ([M+H]+ expected at m/z ~278.1) .
- FTIR : Verify carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹) .
Q. What are the key stability considerations for long-term storage of this compound?
- Methodological Answer : Stability is influenced by moisture and temperature. Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the oxane ether or carboxylic acid groups . Periodic HPLC analysis is advised to detect degradation (e.g., free pyridine-3-carboxylic acid as a common hydrolytic byproduct) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved to modify biological activity?
- Methodological Answer : Introduce substituents via directed ortho-metalation (e.g., using LDA at –78°C) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups). The oxan-4-ylmethoxy group at position 5 directs electrophiles to positions 2 or 4 of the pyridine ring, enabling targeted modifications . Computational modeling (DFT) predicts electronic effects of substituents on reactivity .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize tautomers, and employ 2D techniques (COSY, HSQC) to resolve overlapping signals . For MS, compare experimental m/z with theoretical values using high-resolution instruments (HRMS-ESI) .
Q. How does the oxane moiety influence the compound’s pharmacokinetic properties in biological assays?
- Methodological Answer : The oxane group enhances lipophilicity (logP ~1.8), improving membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) show moderate absorption (Papp ~5 × 10⁻⁶ cm/s). Metabolite profiling (LC-MS/MS) identifies oxidative cleavage of the oxane ring as a primary metabolic pathway .
Q. What computational methods predict binding affinities of this compound to target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450 or kinases. The carboxylic acid group forms salt bridges with active-site lysine/arginine residues, while the oxane moiety occupies hydrophobic pockets . Validate predictions with SPR or ITC binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
